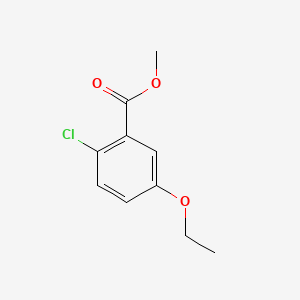

Methyl 2-chloro-5-ethoxybenzoate

Description

Properties

Molecular Formula |

C10H11ClO3 |

|---|---|

Molecular Weight |

214.64 g/mol |

IUPAC Name |

methyl 2-chloro-5-ethoxybenzoate |

InChI |

InChI=1S/C10H11ClO3/c1-3-14-7-4-5-9(11)8(6-7)10(12)13-2/h4-6H,3H2,1-2H3 |

InChI Key |

QOCVPXZGROWEDS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Cl)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to Methyl 2 Chloro 5 Ethoxybenzoate and Its Analogues

Direct Synthesis of Methyl 2-chloro-5-ethoxybenzoate

The direct synthesis of this compound can be achieved by several primary routes, each introducing one of the key functional groups in the final step. These routes include the esterification of the corresponding carboxylic acid, chlorination of an ethoxybenzoate precursor, or ethoxylation of a chlorohydroxybenzoate intermediate.

Esterification Routes to this compound

A common and straightforward method for the synthesis of methyl esters is the Fischer esterification of the parent carboxylic acid. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of alcohol, in this case, methanol (B129727), to drive the equilibrium towards the ester product. youtube.comoperachem.com

The synthesis of this compound via this route begins with 2-chloro-5-ethoxybenzoic acid. The reaction is typically performed by dissolving the carboxylic acid in a large excess of methanol, which also serves as the solvent. A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is added to protonate the carbonyl oxygen of the carboxylic acid. mdpi.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. youtube.comyoutube.com The reaction mixture is usually heated under reflux to achieve a reasonable reaction rate. operachem.comyoutube.com The formation of water as a byproduct means the reaction is reversible; using excess methanol helps to shift the equilibrium to favor the formation of the methyl ester. masterorganicchemistry.comoperachem.com

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | 2-chloro-5-ethoxybenzoic acid | Carboxylic acid precursor |

| Reagent | Methanol (MeOH) | Alcohol source and solvent |

| Catalyst | Concentrated H₂SO₄ or p-TsOH | Activates the carbonyl group |

| Temperature | Reflux | Increases reaction rate |

| Workup | Aqueous wash, extraction | Removes acid and unreacted starting material operachem.com |

Chlorination Strategies for Benzoate (B1203000) Precursors

An alternative approach is the direct chlorination of a suitable benzoate precursor, such as Methyl 5-ethoxybenzoate. This reaction is an electrophilic aromatic substitution, where a chlorinating agent is used to introduce a chlorine atom onto the benzene (B151609) ring. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the ring: the ethoxy group (-OEt) and the methyl ester group (-COOCH₃).

The ethoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. leah4sci.comyoutube.com Conversely, the methyl ester group is a deactivating group and a meta-director because it withdraws electron density from the ring. chemistrysteps.com In the case of Methyl 5-ethoxybenzoate, the two groups would direct the incoming electrophile (Cl⁺) to different positions. The powerful ortho, para-directing effect of the ethoxy group dominates, directing chlorination to the positions ortho to it (C2 and C6) and para to it (C4, which is already substituted). The C2 position is the target for this synthesis. However, the C6 position is also activated, which can lead to the formation of the isomeric product, Methyl 2-chloro-3-ethoxybenzoate, and potentially dichlorinated byproducts. google.com

Common chlorinating agents for this type of transformation include chlorine gas (Cl₂) in the presence of a Lewis acid catalyst or N-chlorosuccinimide (NCS). Controlling reaction conditions such as temperature and catalyst is crucial to maximize the yield of the desired 2-chloro isomer and minimize the formation of side products. google.com

Table 2: Reagents for Electrophilic Chlorination

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Chlorine (Cl₂) | Lewis acid catalyst (e.g., FeCl₃, AlCl₃), solvent (e.g., CCl₄) | Can be difficult to control, may lead to over-chlorination. google.com |

| N-Chlorosuccinimide (NCS) | Acid catalyst, solvent (e.g., DMF, Acetonitrile) | Milder and often more selective than Cl₂. |

| Sulfuryl chloride (SO₂Cl₂) | Often used for chlorination of activated aromatic rings. | Can also act as a source of chlorine radicals. |

Ethoxylation Approaches to Benzoate Intermediates

A third synthetic route involves the ethoxylation of a hydroxybenzoate precursor, specifically Methyl 2-chloro-5-hydroxybenzoate. This transformation is typically accomplished via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This method is a reliable way to form ethers and involves the reaction of an alkoxide with a primary alkyl halide. byjus.comyoutube.com

The synthesis begins by deprotonating the hydroxyl group of Methyl 2-chloro-5-hydroxybenzoate to form a more nucleophilic phenoxide. youtube.com This is achieved using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The resulting phenoxide ion then acts as a nucleophile, attacking an ethylating agent like ethyl iodide (CH₃CH₂I) or diethyl sulfate ((CH₃CH₂)₂SO₄) in an Sₙ2 reaction. wikipedia.orgyoutube.com The halide or sulfate is displaced, forming the ether linkage and yielding the final product, this compound. Common solvents for this reaction include acetone or N,N-dimethylformamide (DMF), and the reaction is often heated to ensure completion. byjus.comprepchem.com

Table 3: Williamson Ether Synthesis Conditions

| Component | Example Reagent | Role in Reaction |

|---|---|---|

| Substrate | Methyl 2-chloro-5-hydroxybenzoate | Source of the phenoxide nucleophile |

| Base | Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) | Deprotonates the hydroxyl group youtube.com |

| Alkylating Agent | Ethyl iodide (EtI) or Diethyl sulfate (Et₂SO₄) | Source of the ethyl group |

| Solvent | Acetone or DMF | Provides a medium for the Sₙ2 reaction byjus.com |

Synthesis of Positional Isomers and Related Haloethoxybenzoate Esters

The synthesis of positional isomers of this compound highlights the importance of regiochemical control in aromatic chemistry. The placement of substituents is determined by the synthetic route and the inherent directing effects of the functional groups involved.

Preparations of Methyl 5-chloro-2-ethoxybenzoate and Methyl 2-chloro-4-ethoxybenzoate

The synthesis of Methyl 5-chloro-2-ethoxybenzoate , an isomer of the target compound, typically starts from 5-chlorosalicylic acid. google.com This starting material already has the chlorine atom and a hydroxyl group in the desired 1,2,5-substitution pattern relative to the carboxyl group. The synthesis proceeds in two steps:

Esterification : The carboxylic acid group of 5-chlorosalicylic acid is first converted to its methyl ester, yielding Methyl 5-chloro-2-hydroxybenzoate. This is a standard Fischer esterification using methanol and an acid catalyst. google.com

Ethoxylation : The hydroxyl group of Methyl 5-chloro-2-hydroxybenzoate is then converted to an ethoxy group using the Williamson ether synthesis, as described previously. Treatment with a base and an ethylating agent like ethyl iodide or diethyl sulfate yields the final product. google.com An alternative one-pot method involves reacting 5-chlorosalicylic acid with an excess of both a methylating agent (like dimethyl sulfate) and an ethylating agent in the presence of a base, though this can lead to mixtures if not carefully controlled. prepchem.com

The synthesis of Methyl 2-chloro-4-ethoxybenzoate would require a different starting material, such as 2-chloro-4-hydroxybenzoic acid. The synthetic sequence would be analogous: first, esterification of the carboxylic acid with methanol, followed by ethoxylation of the phenolic hydroxyl group. The availability of the correctly substituted starting material is the key determinant for the synthesis of a specific positional isomer.

Table 4: Synthetic Routes to Positional Isomers

| Target Isomer | Common Starting Material | Key Synthetic Steps |

|---|---|---|

| This compound | Methyl 2-chloro-5-hydroxybenzoate | Williamson Ether Synthesis (Ethoxylation) |

| Methyl 5-chloro-2-ethoxybenzoate | 5-Chlorosalicylic acid | 1. Fischer Esterification 2. Williamson Ether Synthesis |

| Methyl 2-chloro-4-ethoxybenzoate | 2-Chloro-4-hydroxybenzoic acid | 1. Fischer Esterification 2. Williamson Ether Synthesis |

Regioselective Synthesis of Benzoate Frameworks

Regioselective synthesis is the cornerstone of preparing specifically substituted aromatic compounds. The order of reactions is critical because existing substituents dictate the position of new ones during electrophilic aromatic substitution reactions. masterorganicchemistry.com

Activating, Ortho, Para-Directing Groups : Groups like hydroxyl (-OH) and alkoxy (-OR) are strong activators and direct incoming electrophiles to the positions ortho and para to themselves. leah4sci.com This is due to the stabilization of the carbocation intermediate (the sigma complex) through resonance involving the lone pairs on the oxygen atom. youtube.com

Deactivating, Meta-Directing Groups : Groups like carboxyl (-COOH) and ester (-COOR) are deactivators and direct incoming electrophiles to the meta position. chemistrysteps.com They withdraw electron density, making the ring less reactive, and they destabilize the sigma complex when the positive charge is on the adjacent carbon, which occurs in ortho and para attack. youtube.com

Deactivating, Ortho, Para-Directing Groups : Halogens (e.g., -Cl) are an exception. They are deactivating due to their inductive electron withdrawal but are ortho, para-directing because their lone pairs can stabilize the sigma complex through resonance. youtube.com

To synthesize this compound, a synthetic plan must account for these effects. For instance, starting with methyl salicylate (B1505791) (Methyl 2-hydroxybenzoate) and attempting chlorination would likely lead to a mixture of products, with substitution occurring at the position para to the strong activating hydroxyl group (C5) and ortho to it (C3). Therefore, a more controlled synthesis often involves starting with a molecule that already contains key substituents in the correct positions, such as 2-chloro-5-hydroxybenzoic acid, and then performing less regiochemically-sensitive reactions like esterification or etherification.

Precursor Chemistry and Building Block Utilization

The rational design of synthetic routes towards this compound and its analogues relies on the judicious selection of starting materials and an understanding of their inherent chemical properties. Substituted phenols and benzoic acids are primary precursors, offering versatile handles for introducing the required functionalities.

Substituted benzoic acids, particularly those with existing chloro and alkoxy functionalities, are common starting points for the synthesis of this compound. A plausible and industrially relevant approach involves the esterification of 2-chloro-5-ethoxybenzoic acid. This reaction, typically carried out in the presence of methanol and an acid catalyst, directly yields the target compound. The general mechanism for this Fischer-Speier esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack by methanol, and subsequent elimination of water to form the ester masterorganicchemistry.com.

For instance, the synthesis of the analogous compound, methyl 5-chloro-2-methoxybenzoate, has been documented starting from 5-chlorosalicylic acid. This process involves the esterification of the carboxylic acid group and subsequent methylation of the phenolic hydroxyl group google.com. A similar strategy could be envisioned for this compound, starting from 2-chloro-5-hydroxybenzoic acid, which would first be esterified with methanol and then subjected to Williamson ether synthesis with an ethylating agent to introduce the ethoxy group.

Alternatively, starting from a substituted benzoic acid that already contains the desired alkoxy group, such as 2-ethoxybenzoic acid, is another viable route. A patent describes a method for synthesizing 2-ethoxybenzoic acid compounds, which can then be chlorinated at the 5-position followed by esterification to yield this compound google.com. The chlorination of a methoxy-substituted benzoic acid has been described in a Russian patent, where 2-methoxybenzoic acid is chlorinated to produce 2-methoxy-5-chlorobenzoic acid, a key intermediate for the synthesis of the drug glibenclamide google.com. This highlights the industrial relevance of such halogenated alkoxybenzoic acids.

The following table summarizes potential synthetic precursors and their transformation to this compound.

| Starting Material | Key Transformation(s) | Relevance to Synthesis |

| 2-chloro-5-ethoxybenzoic acid | Fischer-Speier Esterification | Direct conversion to the target compound. |

| 2-chloro-5-hydroxybenzoic acid | Esterification, Williamson Ether Synthesis | A two-step approach to introduce the methyl ester and ethoxy groups. |

| 2-ethoxybenzoic acid | Chlorination, Esterification | A route starting from a commercially available substituted benzoic acid. |

| 5-chlorosalicylic acid | Esterification, Ethylation | An analogous route based on the synthesis of the methoxy (B1213986) derivative google.com. |

While specific examples of the utilization of this compound in the synthesis of complex molecules are not extensively documented in publicly available literature, its structural motifs suggest its potential as a versatile building block. The presence of three distinct functional groups—the methyl ester, the chloro substituent, and the ethoxy group—on an aromatic ring provides multiple points for further chemical modification.

Analogous compounds, such as methyl 5-chloro-2-hydroxybenzoate, are recognized as crucial pharmaceutical intermediates for the synthesis of active pharmaceutical ingredients (APIs) nbinno.com. This suggests that this compound could similarly serve as a precursor in the synthesis of novel pharmaceutical compounds. The chloro and ester functionalities can be readily transformed into other groups, allowing for the construction of more complex molecular architectures. For example, the chloro group can be displaced by various nucleophiles, and the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

The related compound, 2-chloro-5-methylbenzoic acid, is used to synthesize amides by coupling with amines medchemexpress.com. This highlights a potential application for the carboxylic acid derivative of this compound.

The development of sustainable synthetic routes for fine chemicals like substituted benzoates is an area of growing importance. Traditional methods often involve the use of harsh reagents, stoichiometric amounts of catalysts, and generate significant waste. Green chemistry principles aim to address these issues by focusing on atom economy, the use of renewable feedstocks, and the development of catalytic processes.

While specific research on sustainable routes for this compound is limited, general trends in the synthesis of substituted benzoates point towards the use of solid acid catalysts for esterification reactions. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and simplifying purification processes.

Furthermore, the development of more environmentally benign chlorination methods is a key aspect of sustainable synthesis. The use of molecular chlorine, a common chlorinating agent, poses safety and environmental concerns. Alternative chlorinating agents and catalytic systems that offer higher selectivity and produce less toxic byproducts are being explored.

Advanced Synthetic Transformations Involving the Benzoate Ester Moiety

The chemical reactivity of this compound is largely dictated by its two main functional groups: the chloro substituent on the aromatic ring and the methyl ester group. These groups can undergo a variety of transformations, allowing for the further elaboration of the molecule.

The chloro group attached to the benzene ring of this compound is generally unreactive towards nucleophilic substitution under standard conditions. This is due to the high energy of the intermediate Meisenheimer complex and the strength of the carbon-chlorine bond. However, the reactivity of the chloro group can be enhanced by the presence of electron-withdrawing groups on the aromatic ring, which can stabilize the negative charge in the intermediate.

While the ethoxy and methoxycarbonyl groups are not strongly activating for nucleophilic aromatic substitution, reactions can be driven to completion under forcing conditions, such as high temperatures and pressures, or through the use of highly reactive nucleophiles. For example, the reaction of related 2-chlorobenzoic acid derivatives with amines can be facilitated by catalysts or by using activated forms of the carboxylic acid researchgate.net.

The methyl ester group of this compound can be readily transformed through hydrolysis or transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-5-ethoxybenzoic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis is the reverse of the Fischer-Speier esterification and is an equilibrium process. The reaction is typically carried out by heating the ester in the presence of a strong acid, such as sulfuric acid, in an aqueous solution. To drive the equilibrium towards the carboxylic acid, it is often necessary to remove the methanol as it is formed .

Base-catalyzed hydrolysis (saponification) is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This reaction is typically carried out at room temperature or with gentle heating and results in the formation of the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. Kinetic studies on the alkaline hydrolysis of similar benzoate esters have shown that the reaction proceeds through a tetrahedral intermediate researchgate.net.

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is also an equilibrium process, and to favor the formation of the desired product, the alcohol reactant is often used in large excess masterorganicchemistry.com. For example, reacting this compound with ethanol in the presence of an acid catalyst would lead to the formation of Ethyl 2-chloro-5-ethoxybenzoate. Transesterification can be a useful method for modifying the properties of the ester, such as its boiling point or solubility. The use of heterogeneous catalysts, such as porous phenolsulphonic acid-formaldehyde resin, has been shown to be effective for the transesterification of ethyl esters with methanol researchgate.net.

The following table provides a summary of the key transformations of the ester group in this compound.

| Reaction | Reagents | Product | Conditions |

| Acid-catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 2-chloro-5-ethoxybenzoic acid | Heat, removal of methanol |

| Base-catalyzed Hydrolysis (Saponification) | OH⁻ (e.g., NaOH), then H₃O⁺ | 2-chloro-5-ethoxybenzoic acid | Room temperature or gentle heat |

| Transesterification | R'OH, H⁺ or base catalyst | Ethyl 2-chloro-5-ethoxybenzoate (if R' = Ethyl) | Excess R'OH |

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic Aromatic Substitution (SEAr) is a foundational class of reactions for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com In this process, an electrophile replaces a hydrogen atom on the benzene ring, proceeding through a two-step mechanism involving the formation of a carbocation intermediate, often called a sigma complex or arenium ion. masterorganicchemistry.com The synthesis of polysubstituted benzoates like this compound often relies on the careful orchestration of SEAr reactions, where the regiochemical outcome is governed by the directing effects of the substituents already present on the ring.

The two key substituents on the target molecule's precursor ring are the ester (or the carboxylic acid from which it is formed) and the ethoxy group.

Ethoxy Group (-OEt): This is a strongly activating, ortho, para-directing group due to the electron-donating resonance effect of the oxygen's lone pairs, which stabilizes the carbocation intermediate when substitution occurs at these positions.

Carboxylic Acid/Ester Group (-COOH/-COOMe): This is a deactivating, meta-directing group. The carbonyl group is electron-withdrawing through resonance, destabilizing the carbocation intermediate, particularly when substitution occurs at the ortho and para positions.

In a synthetic route starting from a precursor like methyl 3-ethoxybenzoate, the chlorination reaction would be directed by these competing influences. The powerful ortho, para-directing effect of the ethoxy group would dominate, leading to substitution at the positions ortho or para to it. Chlorination at the C2 position (ortho to the ethoxy group) would be one of the expected outcomes.

A relevant industrial example is the chlorination of 2-methoxybenzoic acid, a close analogue. In a process described for the synthesis of 2-methoxy-5-chlorobenzoic acid, 2-methoxybenzoic acid is chlorinated in carbon tetrachloride in the presence of an iodine catalyst. google.com This demonstrates the feasibility of direct halogenation on an alkoxy-substituted benzoic acid, where the chlorine atom is directed para to the activating methoxy group.

Table 1: Regiochemical Outcome of Electrophilic Chlorination on Substituted Benzenes

| Starting Material | Substituent(s) | Directing Effect | Major Product(s) of Chlorination |

| Ethoxybenzene | -OEt | ortho, para-directing, Activating | 2-Chloroethoxybenzene, 4-Chloroethoxybenzene |

| Methyl Benzoate | -COOMe | meta-directing, Deactivating | Methyl 3-chlorobenzoate |

| Methyl 3-ethoxybenzoate | -OEt, -COOMe | -OEt is a stronger director | Methyl 2-chloro-3-ethoxybenzoate, Methyl 4-chloro-3-ethoxybenzoate, Methyl 6-chloro-3-ethoxybenzoate |

This table illustrates general directing effects. Actual product distribution can be influenced by steric hindrance and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig) on Halo-Benzoates

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination, specifically, is a renowned method for creating carbon-nitrogen bonds by coupling amines with aryl halides or pseudohalides. wikipedia.orgyoutube.comlibretexts.org While its primary application is for synthesizing aryl amines wikipedia.orgorganic-chemistry.org, the underlying principles of the catalytic cycle—oxidative addition, ligand exchange, and reductive elimination—can be extended to form other bonds.

A significant variation of this reaction allows for the formation of C-O bonds, providing a modern alternative to classical methods like the Ullmann condensation for synthesizing aryl ethers. wikipedia.orgorganic-chemistry.org This approach is highly relevant for the synthesis of this compound, where an ethoxy group must be introduced onto a halo-benzoate scaffold.

The general transformation for this etherification would involve reacting a halo-benzoate, such as methyl 2,5-dichlorobenzoate (B1240473), with ethanol or sodium ethoxide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The selectivity of the reaction, i.e., which chlorine atom is replaced, would depend on the relative reactivity of the C-Cl bonds, which can be influenced by electronic and steric factors.

Catalytic Cycle Overview:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the halo-benzoate, forming a Pd(II) complex.

Ligand Exchange/Alkoxide Formation: The base facilitates the formation of a palladium alkoxide by reacting with the alcohol and the Pd(II) complex.

Reductive Elimination: The aryl and ethoxy groups couple and are eliminated from the palladium center, forming the desired aryl ether product and regenerating the Pd(0) catalyst.

Table 2: Components of a Typical Palladium-Catalyzed Etherification Reaction

| Component | Example(s) | Function |

| Aryl Halide | Methyl 2,5-dichlorobenzoate | Substrate providing the aromatic core. |

| Alcohol/Alkoxide | Ethanol, Sodium Ethoxide | Source of the incoming ethoxy group. |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, SPhos, BINAP | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the alcohol and facilitates the reductive elimination step. |

| Solvent | Toluene, Dioxane | Provides the reaction medium. |

A study on the palladium-catalyzed decarboxylative cross-coupling of sodium benzoates with chloroarenes highlights the intricacies of reactions involving these substrates, noting that catalyst performance can be significantly affected by the specific electrophile and additives. nih.gov

Rearrangement Reactions (e.g., Baker-Venkatraman) on Related Ester Systems

The Baker-Venkataraman rearrangement is a chemical reaction that transforms an ortho-acyloxyaryl ketone into an ortho-hydroxyaryl β-diketone using a base. alfa-chemistry.comjk-sci.com This intramolecular acyl transfer is a key step in the synthesis of important heterocyclic scaffolds like chromones and flavones. jk-sci.comonlineorganicchemistrytutor.comchemistry-reaction.com

The mechanism proceeds via the formation of an enolate, which is generated by the deprotonation of the α-carbon of the ketone by a strong base. organic-chemistry.orgacs.org This enolate then undergoes an intramolecular nucleophilic attack on the adjacent ester carbonyl group. The resulting tetrahedral intermediate collapses to form the more stable 1,3-diketone product after an acidic workup. uclan.ac.uk

While the Baker-Venkataraman rearrangement does not directly yield a substituted benzoic acid like this compound, it is a powerful reaction involving related ester systems (o-acyloxyaryl ketones) that can be used to generate complex intermediates. A β-diketone product formed via this rearrangement could, in principle, be further modified through cleavage reactions to yield a substituted benzoic acid derivative. The rearrangement provides a strategic method for forming specific carbon-carbon bonds regioselectively, which can be a crucial step in a multi-step synthesis of a complex target molecule.

Table 3: Key Features of the Baker-Venkataraman Rearrangement

| Feature | Description |

| Reactant | ortho-Acyloxyaryl ketone (must have an α-hydrogen) alfa-chemistry.comjk-sci.com |

| Product | ortho-Hydroxyaryl β-diketone alfa-chemistry.com |

| Reagents | Strong base (e.g., KOH, NaH, Potassium tert-butoxide) alfa-chemistry.comjk-sci.com |

| Solvent | Anhydrous aprotic solvent (e.g., THF, DMSO) alfa-chemistry.com |

| Reaction Type | Intramolecular Acyl Transfer / Rearrangement alfa-chemistry.comonlineorganicchemistrytutor.comorganic-chemistry.org |

The utility of this rearrangement lies in its ability to construct 1,3-dicarbonyl units, which are versatile synthetic intermediates. uclan.ac.uk

Oxidative and Reductive Transformations

Oxidative and reductive reactions are fundamental transformations in organic synthesis that allow for the interconversion of functional groups and are crucial for preparing precursors to complex molecules.

Oxidative Transformations The synthesis of aromatic carboxylic acids can often be achieved through the vigorous oxidation of alkylbenzenes. ncert.nic.in For a precursor to this compound, one could envision a synthetic route starting with 1-chloro-4-ethoxy-2-methylbenzene. The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). ncert.nic.in The entire alkyl side chain is converted to a -COOH group, irrespective of its length. ncert.nic.in The resulting 2-chloro-5-ethoxybenzoic acid can then be esterified (e.g., using methanol in acidic conditions) to yield the final product.

The oxidation of toluene derivatives to benzoic acid is a common industrial process. wikipedia.org Similarly, aldehydes can be readily oxidized to carboxylic acids using a range of oxidizing agents, including mild ones. ncert.nic.in

Table 4: Selected Oxidative Transformations for Benzoic Acid Synthesis

| Starting Material | Oxidizing Agent(s) | Product |

| Alkylbenzene | KMnO₄, heat, H₃O⁺ | Benzoic Acid |

| Primary Alcohol | CrO₃, H₂SO₄ (Jones Reagent) | Benzoic Acid |

| Benzaldehyde | Tollens' Reagent (Ag(NH₃)₂⁺) | Benzoic Acid |

Reductive Transformations Reductive methods are equally important, particularly for introducing or modifying substituents. For instance, a nitro group can be introduced onto an aromatic ring via electrophilic nitration and then subsequently reduced to an amino group (-NH₂). This is commonly achieved using reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation.

The resulting aniline derivative can then undergo a Sandmeyer reaction. The amino group is treated with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt (-N₂⁺). This salt is a versatile intermediate that can be displaced by various nucleophiles, including chloride (using CuCl), to install the chloro substituent precisely. This strategy allows for the introduction of a halogen at a position that might not be accessible through direct electrophilic halogenation.

Spectroscopic and Advanced Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Proton (¹H) NMR Spectroscopic Analysis of Methyl 2-chloro-5-ethoxybenzoate and Derivatives

Proton (¹H) NMR spectroscopy is instrumental in determining the molecular structure of organic compounds. In the case of this compound, the chemical shifts of the protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring. libretexts.org The ethoxy group (-OCH₂CH₃) and the chloro group (-Cl) are ortho-para directing and meta-directing groups, respectively. Their positions on the benzene ring affect the electron density and, consequently, the shielding of the aromatic protons.

The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the methoxy (B1213986) protons of the ester group, and the ethoxy protons. The aromatic protons would appear as multiplets in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. libretexts.org The exact chemical shifts and coupling patterns would depend on the relative positions of the protons and the substituents. The methoxy protons would appear as a sharp singlet, while the ethoxy group would show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a characteristic pattern for an ethyl group.

The analysis of ¹H NMR spectra of substituted benzoic acid esters has revealed that the chemical shifts of substituents ortho to the ester group can sometimes deviate from predicted values. nih.gov This anomalous behavior highlights the complexity of substituent effects in these systems. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H | ~6.8 - 7.5 | Multiplet |

| -OCH₃ (ester) | ~3.9 | Singlet |

| -OCH₂CH₃ | ~4.1 | Quartet |

| -OCH₂CH₃ | ~1.4 | Triplet |

Carbon-13 (¹³C) NMR Spectroscopic Characterization

The carbonyl carbon of the ester group is typically the most deshielded, appearing at the downfield end of the spectrum (around 165-175 ppm). enseignementsup-recherche.gouv.frucalgary.ca The aromatic carbons will have chemical shifts in the range of 110-160 ppm, with the carbons directly attached to the electronegative oxygen and chlorine atoms being more deshielded. The presence of substituents can have a significant effect on the chemical shifts of the aromatic carbons. rsc.orgfiu.edu The methoxy carbon of the ester and the carbons of the ethoxy group will appear in the upfield region of the spectrum.

The influence of ortho substituents on the carbonyl carbon ¹³C NMR chemical shift has been studied in substituted phenyl benzoates. enseignementsup-recherche.gouv.fr These studies show that the substituent-induced effects can be described by a combination of inductive, resonance, and steric factors. enseignementsup-recherche.gouv.fr

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | ~166 |

| Aromatic C-Cl | ~125 - 135 |

| Aromatic C-O | ~155 - 160 |

| Other Aromatic C | ~115 - 130 |

| -OCH₃ (ester) | ~52 |

| -OCH₂CH₃ | ~64 |

| -OCH₂CH₃ | ~15 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

While ¹H and ¹³C NMR provide information about the types of protons and carbons present, two-dimensional (2D) NMR techniques are essential for unambiguously assigning the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this compound, COSY would confirm the coupling between the methylene and methyl protons of the ethoxy group and would help to establish the relative positions of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. HMQC would be used to definitively assign the proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for establishing the connectivity across quaternary carbons, such as the carbonyl carbon and the substituted aromatic carbons. For instance, a correlation between the methoxy protons and the carbonyl carbon would confirm the ester functionality. Correlations between the aromatic protons and the various aromatic carbons would allow for the unambiguous assignment of all the substituents on the benzene ring.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathways of Ethoxybenzoate Esters

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. youtube.com The resulting fragmentation pattern is a characteristic "fingerprint" of the compound.

For ethoxybenzoate esters, common fragmentation pathways include:

Loss of the ethoxy group (-OC₂H₅): This results in the formation of a stable acylium ion. For ethyl benzoate (B1203000), this corresponds to a loss of 45 amu, leading to a prominent peak at m/z 105. pharmacy180.com

Loss of an ethylene (B1197577) molecule (C₂H₄): This can occur through a McLafferty rearrangement if a gamma-hydrogen is available, leading to the formation of a benzoic acid radical cation. pharmacy180.commiamioh.edu For ethyl benzoate, this results in a peak at m/z 122. pharmacy180.com

Fragmentation of the aromatic ring: This can lead to various smaller fragment ions.

The fragmentation pattern of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of the methoxy group, the ethoxy group, and other characteristic cleavages.

Table 3: Common Fragment Ions in the EI-MS of Ethoxybenzoate Esters

| Fragmentation Process | Resulting Ion | Typical m/z Value (for Ethyl Benzoate) |

|---|---|---|

| Loss of ethoxy radical | [M - OC₂H₅]⁺ | 105 |

| Loss of ethylene | [M - C₂H₄]⁺˙ | 122 |

| Loss of CO from acylium ion | [M - OC₂H₅ - CO]⁺ | 77 |

Ortho Effects in Mass Spectrometry of 2-Substituted Benzoates

The presence of a substituent at the ortho position (position 2) of a benzoate ester can significantly influence its fragmentation pattern in mass spectrometry, a phenomenon known as the "ortho effect". nist.govnih.gov This effect is due to the interaction between the ortho substituent and the ester group, which can lead to unique fragmentation pathways that are not observed in the meta and para isomers. nist.govnih.govwikipedia.org

For example, in the mass spectra of some ortho-substituted benzoic acid derivatives, the interaction between the vicinal substituents can suppress common fragmentation pathways and trigger specific decomposition reactions, such as hydrogen and skeletal rearrangements. nist.gov This can lead to the formation of characteristic fragment ions that can be used to differentiate between the ortho isomer and its positional isomers. nist.govnih.gov In the case of this compound, the interaction between the chloro group and the ester functionality could potentially lead to a unique fragmentation pattern that distinguishes it from its isomers.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Studies

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions and to study their fragmentation pathways. In a typical MS/MS experiment, a precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides valuable information about the connectivity of atoms within a molecule.

For aromatic esters like this compound, electron ionization (EI) is a common ionization method. The fragmentation of regioisomeric ethoxy and methoxymethyl substituted methyl benzoates has been the subject of comparative studies. researchgate.net These studies investigate how the position of substituents on the aromatic ring influences the fragmentation pathways. researchgate.net

In the mass spectrum of a related compound, methyl 2-chlorobenzoate (B514982), the molecular ion peak is observed, and its fragmentation can be analyzed to understand the structural components. nist.gov The presence of a chlorine atom is distinctly marked by the isotopic pattern of the molecular ion peak (M) and the M+2 peak in an approximate 3:1 ratio. miamioh.edu Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) and the loss of the ester group as a whole.

A plausible fragmentation pathway for this compound under MS/MS conditions could involve the initial loss of the ethoxy radical (•OCH2CH3) or the methoxy radical (•OCH3), followed by subsequent fragmentation of the resulting acylium ion. The study of these fragmentation mechanisms provides deep insights into the intrinsic properties of the molecule and its stability under energetic conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The principle of FT-IR lies in the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group has a characteristic absorption frequency range.

For this compound, the FT-IR spectrum would be expected to show several key absorption bands that confirm its structure. The most prominent of these is the carbonyl (C=O) stretch of the ester group, which typically appears as a strong, sharp peak in the region of 1735-1750 cm⁻¹. openstax.org The presence of an aromatic ring will give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹.

The C-O stretching vibrations of the ester and ether linkages are also characteristic. Two distinct C-O stretching bands are expected: one for the C-O bond of the ester group (typically around 1300-1000 cm⁻¹) and another for the aryl-ether C-O bond. openstax.org The C-Cl stretch is usually found in the lower wavenumber region of the spectrum, typically between 800 and 600 cm⁻¹. The presence of C-H bonds in the methyl and ethyl groups will be indicated by stretching and bending vibrations in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively. libretexts.org

Interactive Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C-O (Ester) | Stretch | 1300 - 1000 | Strong |

| C-O (Aryl Ether) | Stretch | ~1250 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Weak |

| =C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

UV-Vis Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the compound.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The presence of the ester, chloro, and ethoxy groups on the benzene ring will influence the position and intensity of these absorption bands. Typically, substituted benzenes exhibit two main absorption bands: the primary band (E-band) at shorter wavelengths (around 200-220 nm) and the secondary band (B-band) at longer wavelengths (around 250-280 nm). The B-band is often characterized by fine vibrational structure.

The specific λmax values for this compound would be influenced by the electronic effects of the substituents. The ethoxy group is an electron-donating group, while the chloro and methyl ester groups are electron-withdrawing. This combination of substituents can lead to a red shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene.

Chromatographic Techniques for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used for the separation, identification, and quantification of components in a mixture. For a compound like this compound, HPLC is an ideal method to assess its purity. A certificate of analysis for a similar compound, 2-Chloro-5-methylbenzoic acid, shows a purity of 99.89% as determined by HPLC, demonstrating the technique's capability for high-accuracy quantitative measurements. medchemexpress.com

In a typical HPLC analysis of this compound, a reversed-phase column (e.g., C18) would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. The area of the chromatographic peak is directly proportional to the concentration of the compound, allowing for precise quantitative analysis.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. nih.gov It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds like this compound. In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum for each component.

The GC-MS analysis of a sample containing this compound would provide both its retention time from the GC and its mass spectrum from the MS. The retention time helps to separate it from other components in a mixture, while the mass spectrum serves as a "fingerprint" for its identification. The fragmentation pattern observed in the mass spectrum can be compared with libraries of known spectra to confirm the compound's identity. caymanchem.com For instance, GC-MS data is available for the related compound methyl 2-chlorobenzoate in the NIST WebBook. nist.gov This technique is invaluable for analyzing reaction mixtures to identify products, byproducts, and unreacted starting materials.

Interactive Table: Typical GC-MS Parameters for Analysis

| Parameter | Setting |

| Gas Chromatograph (GC) | |

| Column | Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) |

| Injection Mode | Split/Splitless |

| Inlet Temperature | ~250-280 °C |

| Oven Temperature Program | A temperature gradient, e.g., initial hold at 50-70 °C, ramp up to 280-300 °C |

| Carrier Gas | Helium or Hydrogen |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | e.g., m/z 40-500 |

| Detector | Electron Multiplier |

Chiral Chromatography for Enantiomeric Separation (if applicable to chiral derivatives)

This compound is an achiral molecule and therefore does not exist as enantiomers. However, should it be used as a precursor in the synthesis of more complex, chiral molecules, the resulting products would require enantiomeric separation to isolate and study the individual stereoisomers. Chiral chromatography is a powerful technique for achieving such separations.

The fundamental principle of chiral chromatography lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for each enantiomer, allowing for their separation. The resolving power of a chiral separation is often dependent on the choice of the CSP, the mobile phase composition, and other chromatographic conditions.

Hypothetical Application to Chiral Derivatives:

If a chiral center were introduced to the this compound scaffold, for instance, through modification of the ethoxy group or addition of a chiral substituent to the aromatic ring, the resulting enantiomeric mixture could be resolved using High-Performance Liquid Chromatography (HPLC) with a suitable chiral column.

Commonly employed chiral stationary phases for the separation of benzoate derivatives and other aromatic compounds include those based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives. These CSPs, often coated or immobilized on a silica (B1680970) support, can offer a broad range of enantioselectivity for various classes of compounds. The selection of the mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water) or polar organic modes, is crucial for optimizing the separation. rsc.org

The development of a successful chiral separation method would involve screening different chiral columns and mobile phases to achieve baseline resolution of the enantiomeric peaks. Factors such as the flow rate, column temperature, and the use of additives (e.g., acids or bases) can be fine-tuned to improve the separation efficiency and analysis time.

Advanced Analytical Characterization:

Beyond chiral separations, advanced analytical techniques are vital for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer, would be a standard approach. nih.govajast.net Detection is typically achieved using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. nih.gov

Mass Spectrometry (MS): Coupled with a chromatographic inlet like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry provides invaluable information about the molecular weight and fragmentation pattern of this compound. This data is critical for confirming the identity of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of the methoxycarbonyl and ethoxy groups. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound.

The ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons, the methyl protons of the ester, and the ethyl protons of the ethoxy group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring. rsc.org

The ¹³C NMR spectrum would show distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methyl and ethoxy groups. rsc.org

Spectroscopic Data Tables:

The following tables present the expected spectroscopic data for this compound based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.3-7.5 | m | 3H | Aromatic protons |

| ~4.1 | q | 2H | -OCH₂CH₃ |

| ~3.9 | s | 3H | -COOCH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~165 | C=O (ester) |

| ~155 | C-OEt |

| ~134 | C-Cl |

| ~115-130 | Aromatic C-H |

| ~125 | Aromatic C-COOCH₃ |

| ~64 | -OCH₂CH₃ |

| ~52 | -COOCH₃ |

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Interpretation |

|---|---|

| [M]⁺ | Molecular ion |

| [M - OCH₃]⁺ | Loss of methoxy radical |

| [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for dissecting the molecular and electronic characteristics of organic molecules like Methyl 2-chloro-5-ethoxybenzoate.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Key electronic properties that can be calculated include the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity. The calculated electrostatic potential surface would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For instance, the carbonyl oxygen of the ester group and the oxygen of the ethoxy group are expected to be electron-rich, while the carbon atom attached to the chlorine and the carbonyl carbon are expected to be electron-deficient.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational modes)

Computational methods are instrumental in predicting spectroscopic data, which can aid in the experimental characterization of this compound. By calculating the magnetic shielding tensors of the atomic nuclei, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical values, when compared with experimental spectra, can help in the definitive assignment of signals to specific atoms within the molecule.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry offers a window into the energetic landscapes of chemical reactions, allowing for the detailed study of reaction pathways and the identification of transient species like transition states.

Computational Elucidation of Reaction Pathways for Substituted Benzoate (B1203000) Reactions

For reactions involving substituted benzoates, computational studies can map out the step-by-step mechanism. For example, in palladium-catalyzed C-H activation reactions, DFT calculations have been shown to be valuable in understanding the selectivity and kinetics of palladacycle formation. Such studies can determine whether a reaction proceeds through a concerted or stepwise mechanism and can identify key intermediates. For this compound, computational analysis could predict its reactivity in similar transformations, considering the directing effects of the chloro and ethoxy substituents on potential C-H functionalization sites. The electronic nature of these substituents significantly influences the regioselectivity of electrophilic aromatic substitution reactions.

Energy Profile Calculations for Synthetic Transformations

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a given reaction can be constructed. This profile reveals the activation energies for each step, allowing for the determination of the rate-limiting step of the reaction. For synthetic transformations involving this compound, such as nucleophilic aromatic substitution or hydrolysis of the ester, energy profile calculations can provide valuable insights into the reaction feasibility and kinetics. For instance, studies on the reaction of substituted quinones have utilized DFT to calculate activation parameters that are in reasonable agreement with experimental findings. This approach could be applied to predict the reactivity of this compound in various chemical environments.

Molecular Modeling and Docking Studies (excluding clinical applications)

Molecular modeling techniques, including molecular docking, can be used to study the non-covalent interactions of this compound with other molecules. In a non-clinical context, this could involve investigating its binding to various materials or macromolecules. For example, computational studies have explored the binding interactions of sodium benzoate with proteins like bovine serum albumin (BSA). Similar docking studies could be performed for this compound to predict its binding affinity and preferred binding orientation within the active site of an enzyme or a receptor for research purposes, or its interaction with synthetic polymers or surfaces. These studies rely on scoring functions to estimate the strength of the interaction and can guide the design of molecules with specific binding properties.

Conformational Analysis of Flexible Side Chains

While specific research on this compound is not available, studies on related p-alkoxybenzoyl derivatives offer significant insights. For instance, research on p-methoxybenzoyl derivatives demonstrates that the carbonyl group and the phenyl ring are often not coplanar. rsc.org Steric and electronic factors lead to a twisted conformation, with the phenyl ring rotated significantly out of the plane of the carbonyl group. rsc.org In analogous molecules, the orientation of the alkoxy group relative to the ring (X,O-trans vs. X,O-cis) is a critical factor, with the trans conformation often being predominant to minimize steric hindrance. rsc.org

For this compound, a computational analysis would focus on the following rotational degrees of freedom:

C(ring)-C(carbonyl) bond: Rotation around this bond determines the orientation of the entire methyl ester group relative to the benzene (B151609) ring.

C(carbonyl)-O(ester) bond: This defines the orientation of the methyl group of the ester.

C(ring)-O(ether) bond: Rotation here dictates the position of the ethoxy group's oxygen and ethyl chain.

O(ether)-C(ethyl) bond: This determines the orientation of the terminal methyl of the ethoxy group.

Quantum chemical calculations, often used in conjunction with experimental methods like Nuclear Magnetic Resonance (NMR), are employed to map the potential energy surface as these bonds are rotated, identifying the most stable, low-energy conformers. researchgate.net

Table 1: Key Dihedral Angles for Conformational Analysis

| Bond of Rotation | Atoms Defining Dihedral Angle | Description |

|---|---|---|

| C2-C1 | Cl-C2-C1-C(O) | Defines the orientation of the ester group relative to the chloro substituent. |

| C1-C(O) | C6-C1-C(O)-O(ester) | Determines the twist of the ester group relative to the plane of the phenyl ring. |

| C5-O(ether) | C4-C5-O-CH₂ | Defines the orientation of the ethoxy group relative to the plane of the phenyl ring. |

Ligand-Receptor Interactions (if applicable for biological activity in vitro)

The discussion of ligand-receptor interactions becomes relevant when a molecule exhibits biological activity. nih.gov While in-vitro studies for this compound are not prominently documented, structurally related ethoxybenzoate esters have been synthesized as key intermediates for creating Selective Estrogen Receptor Modulators (SERMs). researchgate.net This suggests that benzoate derivatives can interact with biological targets, such as estrogen receptors (ERα and ERβ). researchgate.net

A ligand is a molecule that binds to a receptor, which is typically a larger biological macromolecule like a protein or nucleic acid. scilit.com This binding is a highly specific process of molecular recognition, driven by a combination of non-covalent forces. nih.gov The efficacy of this interaction depends on the ligand's ability to fit into the receptor's binding site and establish favorable contacts. nih.gov

In a hypothetical interaction between this compound and a receptor binding pocket, the different functional groups of the ligand would play distinct roles:

Benzene Ring: Could engage in hydrophobic interactions or aromatic-aromatic (π-π stacking) interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor. scilit.com

Methyl Ester Group: The carbonyl oxygen is a potent hydrogen bond acceptor, capable of forming a hydrogen bond with a suitable donor group (e.g., the hydroxyl group of serine or threonine) in the receptor site.

Ethoxy Group: The ether oxygen can also act as a hydrogen bond acceptor. The ethyl chain itself is hydrophobic and can fit into non-polar pockets within the receptor.

Chloro Group: As an electron-withdrawing and lipophilic group, it can influence the electronic properties of the benzene ring and participate in halogen bonding or hydrophobic interactions.

Computational docking simulations are a primary tool for investigating such interactions. These programs predict the preferred orientation of a ligand within a receptor's binding site and estimate the strength of the interaction, often expressed as a binding energy or score.

Table 2: Potential Roles of Functional Groups in Ligand-Receptor Binding

| Functional Group | Potential Interaction Type | Example Receptor Residue Interaction |

|---|---|---|

| Phenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine |

| Methyl Ester (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Lysine |

| Ethoxy (-O-CH₂CH₃) | Hydrogen Bond Acceptor (Oxygen), Hydrophobic (Ethyl) | Asparagine, Leucine, Valine |

Research Applications of Methyl 2 Chloro 5 Ethoxybenzoate and Its Derivatives

Applications in Organic Synthesis as Intermediates and Building Blocks

The substituted benzoate (B1203000) framework is a common motif in organic chemistry, providing a robust starting point for building intricate molecular architectures. The specific arrangement of chloro and ethoxy groups on the benzene (B151609) ring of methyl 2-chloro-5-ethoxybenzoate offers distinct reactivity and steric properties that can be exploited in multi-step synthetic pathways.

Derivatives of substituted benzoates are instrumental in the synthesis of heterocyclic compounds. For instance, related chlorinated methyl benzoates serve as key precursors. Methyl 2,5-dichlorobenzoate (B1240473) is widely used in the creation of heterocyclic systems like 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.net Similarly, more complex derivatives such as Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}acetate function as intermediates in the synthesis of cyclic lactams, which are a class of cyclic amide heterocycles. nih.gov The reactivity of the ester and the directing effects of the ring substituents are pivotal in these transformations, allowing for the construction of diverse ring systems.

The chemical utility of this structural class is evident in their application in complex, multi-step organic syntheses. A notable example involves the use of the related compound, methyl 5-chloro-2-methoxybenzoate, as a crucial intermediate. This compound is part of a synthetic route that begins with the methylation of 5-chlorosalicylic acid. google.com The resulting methyl 5-chloro-2-methoxybenzoate is then converted via aminolysis with phenethylamine (B48288) to yield N-phenethyl-5-chloro-2-methoxybenzamide. google.com This amide is a precursor for the synthesis of the antidiabetic drug glyburide, highlighting the role of such benzoate esters in the preparation of pharmaceutically important molecules. google.comgoogle.com

Research has also focused on optimizing the synthesis of substituted benzoates themselves. Methodologies for their preparation often involve the esterification of the corresponding benzoic acid. For example, a known method involves the esterification of 5-chlorosalicylic acid with methanol (B129727) to produce its methyl ester as a preliminary step. google.com Another approach details the synthesis of methyl 2,5-dichlorobenzoate by refluxing 2,5-dichlorobenzoic acid with absolute methanol in the presence of sulfuric acid. researchgate.net Furthermore, processes have been developed for the chlorination of precursors like 2-methoxybenzoic acid to produce 2-methoxy-5-chlorobenzoic acid, which can then be esterified. google.com These synthetic strategies are continuously refined to improve yields and facilitate industrial-scale production for their use as versatile chemical building blocks.

Studies on Biological Activity (excluding clinical human trials)

Beyond their role in synthesis, derivatives of the this compound scaffold are investigated for their potential biological effects. These studies are typically conducted in vitro to elucidate mechanisms of action and identify potential therapeutic applications.

Certain derivatives of substituted benzoates have been designed and studied as potent enzyme inhibitors. A series of methyl 5-sulfamoyl-benzoates, which are structurally related, have been investigated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isozyme CAIX. mdpi.com These compounds, bearing a primary sulfonamide group, have shown high affinity and selectivity for CAIX. mdpi.com For example, one such derivative exhibited an extremely high binding affinity with a dissociation constant (Kd) of 0.12 nM for CAIX and over 100-fold selectivity against other CA isozymes. mdpi.com X-ray crystallography studies of these inhibitors bound to CA isozymes have helped to elucidate the structural basis for their potent and selective inhibition. mdpi.com Research into other benzoate esters, such as methyl gentisate, has demonstrated their ability to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov

| Derivative Class | Target Enzyme | Key Findings |

| Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates | Carbonic Anhydrase IX (CAIX) | High binding affinity (Kd = 0.12 nM for one derivative) and >100-fold selectivity. mdpi.com |

| Methyl Gentisate | Mammalian Tyrosinase | Effective enzyme inhibition (IC50 ≈ 11 µg/mL), inhibiting melanogenesis in cells. nih.gov |

The antifungal properties of benzoate derivatives have been a subject of significant interest. Specifically, the derivative 2-chloro-5-trifluoromethoxybenzeneboronic acid (Cl-F-BBA) has been studied for its efficacy against Geotrichum candidum, a fungus responsible for sour rot in vegetables like the Xiaozhou mustard root tuber. nih.govresearchgate.netresearchgate.net

In vitro studies revealed that Cl-F-BBA demonstrates potent antifungal activity. A concentration of 0.25 mg/mL was found to completely inhibit the mycelial growth and spore germination of G. candidum. researchgate.netresearchgate.net Further investigation into its mechanism of action at a slightly lower concentration of 0.20 mg/mL showed that the compound compromises the integrity of the plasma membrane and mitochondria. researchgate.netresearchgate.net This disruption leads to a cascade of downstream effects, including a reduction in the mitochondrial respiratory rate and the activity of key enzymes in the Krebs cycle, such as malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH). nih.govresearchgate.net

The compromised mitochondrial function results in decreased ATP content and cellular energy charge. researchgate.netresearchgate.net The treatment also induced significant oxidative stress, evidenced by the accumulation of reactive oxygen species (ROS) and the lipid peroxidation product malondialdehyde (MDA), leading to intracellular leakage from the mycelia. nih.govresearchgate.net

| Parameter | Concentration of Cl-F-BBA | Observation against Geotrichum candidum |

| Mycelial Growth & Spore Germination | 0.25 mg/mL | Complete inhibition. researchgate.netresearchgate.net |

| Membrane & Mitochondrial Integrity | 0.20 mg/mL | Compromised. researchgate.netresearchgate.net |

| Respiratory Rate & Enzyme Activity (MDH, SDH) | 0.20 mg/mL | Reduced. nih.govresearchgate.net |

| ATP Content & Energy Charge | 0.20 mg/mL | Decreased. researchgate.netresearchgate.net |

| Reactive Oxygen Species (ROS) & Malondialdehyde (MDA) | 0.20 mg/mL | Accumulated, indicating oxidative stress. nih.govresearchgate.net |

Agrochemical Research (e.g., herbicide or insecticide potential)

While direct studies on the agrochemical properties of this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule—a substituted benzoate ester—are found in numerous compounds with recognized herbicidal and insecticidal activity. Research into analogous compounds provides a strong indication of the potential for this compound and its derivatives in agrochemical applications.

For instance, various substituted benzoate and phenoxy derivatives have been synthesized and evaluated for their herbicidal effects. Studies have shown that compounds with similar core structures can exhibit significant post-emergence herbicidal activity against a range of broadleaf weeds. nih.gov For example, a series of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones, which share a substituted phenyl ring, displayed notable herbicidal effects against weeds like Abutilon theophrasti, Brassica juncea, and Amaranthus retroflexus. nih.gov Similarly, research on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates has demonstrated excellent herbicidal activities, indicating that the substituted phenyl ether linkage can be a key component in herbicidal compounds. nih.gov

In the realm of insecticides, studies on methyl benzoate analogs have revealed that substitutions on the benzene ring significantly influence their toxicity to insects. For example, the presence of a methoxy (B1213986) or methyl group at the meta position of methyl benzoate has been shown to increase its contact toxicity against the red imported fire ant, Solenopsis invicta. researchgate.netnih.gov Conversely, the introduction of chloro, methoxy, or nitro groups at the ortho position can affect fumigation toxicity. researchgate.netnih.gov These findings suggest that the specific substitution pattern on the aromatic ring of this compound could be tailored to develop compounds with desired insecticidal properties.

The following table summarizes the agrochemical activities of compounds structurally related to this compound.

| Compound Class | Type of Activity | Key Findings |

| 2-(Substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones | Herbicidal | Significant post-emergence activity against various broadleaf weeds. nih.gov |

| 2-Cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates | Herbicidal | Excellent herbicidal activity, with some derivatives effective at low doses. nih.gov |

| Methyl benzoate analogs | Insecticidal (Contact and Fumigation) | Substitutions on the benzene ring significantly impact toxicity to fire ants. researchgate.netnih.gov |

| 2-(5-Isoxazolyloxy)-acetamide Derivatives | Herbicidal | Potent herbicidal activity against upland weeds. researchgate.net |

| Halopyrazole Matrine Derivatives | Insecticidal and Fungicidal | Introduction of halopyrazole groups enhanced the agricultural activity of matrine. mdpi.com |

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies (non-pharmacological or in vitro)

The design and synthesis of derivatives of this compound are crucial for conducting structure-activity relationship (SAR) studies. While specific SAR studies for this exact compound are not widely published, the principles can be inferred from research on analogous structures in agrochemical and medicinal chemistry.

SAR studies on related herbicidal compounds have shown that the nature and position of substituents on the phenyl ring are critical for activity. For instance, in a series of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones, the combination of substituents on the phenoxy group significantly influenced the herbicidal spectrum and efficacy. nih.gov Similarly, for 2-cyanoacrylate herbicides, the group at the 3-position of the acrylate (B77674) was found to be essential for high herbicidal activity. nih.gov

In the context of insecticidal activity, research on methyl benzoate analogs has demonstrated clear SAR. For example, the contact toxicity of non-substituted alkyl benzoates against Solenopsis invicta was positively correlated with the alkyl chain length, while fumigation toxicity showed a negative correlation. researchgate.netnih.gov The presence and position of substituents like methoxy, methyl, chloro, or nitro groups on the benzoate ring also had a significant and predictable impact on both contact and fumigation toxicities. researchgate.netnih.gov

For this compound, SAR studies would likely involve the synthesis of a library of derivatives by modifying the substituents at various positions. Key modifications could include:

Varying the ester group (e.g., replacing the methyl group with other alkyl or aryl groups).

Altering the ether linkage (e.g., changing the length of the ethoxy chain).

Introducing different substituents on the benzene ring in place of or in addition to the chloro group.

These derivatives would then be screened in vitro to determine how these structural changes affect their biological activity, providing valuable insights for the design of more potent and selective compounds.

Applications in Analytical Chemistry

Use as Reference Standards in Chromatographic and Spectroscopic Methods

In analytical chemistry, well-characterized compounds are essential for use as reference standards for the identification and quantification of related substances. While there is no specific mention of this compound being used as a commercial reference standard, compounds with similar structures are utilized for this purpose. For example, "2-Chloro-5-chloromethylthiazole" is available as an analytical standard for use in methods like High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com

Given its defined chemical structure, this compound could be synthesized to a high purity and used as a reference standard in the development of analytical methods for the detection and quantification of related benzoate derivatives or potential metabolites in various matrices. Its distinct spectroscopic and chromatographic properties would allow for its use in techniques such as:

High-Performance Liquid Chromatography (HPLC): As a standard for retention time and peak area calibration.

Gas Chromatography-Mass Spectrometry (GC-MS): As a standard for retention time and mass spectrum comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As a standard for chemical shift comparison.

Infrared (IR) Spectroscopy: As a standard for comparing characteristic absorption bands.

Development of Analytical Methods for Related Compound Detection

The development of analytical methods for the detection of compounds related to this compound is crucial for quality control in synthesis, for monitoring in environmental samples if used as an agrochemical, and for metabolic studies. Patents related to ethoxybenzoic acid derivatives indicate that techniques like HPLC and NMR are commonly used for the characterization and purification of these compounds. google.comgoogle.com

The development of a new analytical method would likely involve:

Method Selection: Choosing the appropriate technique based on the analyte's properties and the sample matrix (e.g., HPLC for non-volatile compounds, GC for volatile compounds).

Method Optimization: Fine-tuning parameters such as the mobile phase composition and gradient in HPLC, or the temperature program in GC, to achieve good separation and peak shape.

Method Validation: Assessing the method's performance in terms of linearity, accuracy, precision, sensitivity (limit of detection and limit of quantification), and selectivity.

This compound would serve as the primary reference material in this process.

Emerging Research Areas

Integration into Novel Materials Science (if applicable to specific derivatives)

While this compound itself is a small molecule, its derivatives hold potential for integration into novel materials, particularly in the field of polymer science. The benzoate and acrylate functionalities are well-known building blocks for polymers.

Research has shown that various benzoate and acrylate derivatives can be polymerized or copolymerized to create materials with specific properties. For instance, 2-methoxyethyl acrylate has been used in the synthesis of biocompatible nanoparticles through aqueous dispersion polymerization. shimadzu.com.cn Furthermore, ring-substituted 2-methoxyethyl phenylcyanoacrylates have been copolymerized with styrene (B11656) to produce novel polymers. chemrxiv.org

Derivatives of this compound could be designed to contain a polymerizable group, such as a vinyl or acrylate moiety. These functionalized monomers could then be used in polymerization reactions to create new polymers with tailored properties. The presence of the chloro and ethoxy groups on the phenyl ring could impart specific characteristics to the resulting polymer, such as:

Modified Thermal Properties: The rigid aromatic ring could enhance the glass transition temperature of the polymer.

Altered Solubility and Chemical Resistance: The substituents could influence the polymer's interaction with solvents and other chemicals.

Functional Handles: The chloro group could serve as a site for post-polymerization modification, allowing for the introduction of other functional groups.

Research into bio-based polyesters derived from 2-methoxyhydroquinone (B1205977) has demonstrated how the inclusion of specific aromatic and alkyl segments can be used to tune the thermomechanical properties and biodegradability of the resulting materials. cjps.org This suggests a pathway for the potential use of appropriately functionalized derivatives of this compound in the creation of new and functional polymers.

Exploration of Bio-based Synthetic Routes for Benzoate Production